molecular formula C14H15NO2 B6150111 6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1551800-98-6

6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Katalognummer B6150111
CAS-Nummer: 1551800-98-6
Molekulargewicht: 229.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile, also known as MOPC-31, is an organic compound that has been studied for its potential in a variety of applications, including scientific research, drug development, and laboratory experiments. This compound has a unique chemical structure, consisting of a spirocyclic ring system with an aromatic ring attached to it. MOPC-31 has been studied for its pharmacological and biochemical properties, as well as its potential use in drug development and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential use in scientific research. It has been used as a tool to study the effects of spirocyclic ring systems on the pharmacological and biochemical properties of organic compounds. In addition, this compound has been studied for its potential use in drug development. It has been used to investigate the effects of spirocyclic ring systems on the pharmacokinetics and pharmacodynamics of drugs.

Wirkmechanismus

The mechanism of action of 6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is not fully understood. However, it is believed that the spirocyclic ring system of this compound plays an important role in its pharmacological and biochemical properties. It is thought that the spirocyclic ring system affects the binding of this compound to certain proteins and enzymes, which in turn affects its pharmacokinetics and pharmacodynamics.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has the potential to modulate the activity of certain enzymes and proteins, such as cytochrome P450 enzymes and G protein-coupled receptors. In addition, this compound has been shown to affect the expression of certain genes and to modulate the activity of certain signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and is available commercially. In addition, this compound has a low toxicity and is relatively stable in aqueous solutions. However, this compound has a low solubility in water, which can make it difficult to use in some laboratory experiments.

Zukünftige Richtungen

The potential future directions for 6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to investigate the potential applications of this compound in drug development and laboratory experiments. Finally, more research could be conducted to explore the potential of this compound as an inhibitor or activator of certain enzymes and proteins.

Synthesemethoden

6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be synthesized by a variety of methods. The most common method is a two-step reaction involving the condensation of 2-methoxyphenylacetaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. This reaction yields a cyclic aldehyde, which is then reacted with cyanoacetylene in the presence of a base to form this compound. Other methods for synthesizing this compound include the reaction of 2-methoxyphenylacetaldehyde and ethyl cyanoacetate or the reaction of 2-methoxyphenylacetaldehyde and cyanoacetylene.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of 2-methoxyphenylacetonitrile with cyclohexanone in the presence of a Lewis acid catalyst to form the spirocyclic intermediate, which is then oxidized to the desired product using a mild oxidizing agent.", "Starting Materials": [ "2-methoxyphenylacetonitrile", "cyclohexanone", "Lewis acid catalyst", "mild oxidizing agent" ], "Reaction": [ "Step 1: Mix 2-methoxyphenylacetonitrile and cyclohexanone in a 1:1 molar ratio in the presence of a Lewis acid catalyst such as boron trifluoride etherate.", "Step 2: Heat the mixture at reflux temperature for several hours until a spirocyclic intermediate is formed.", "Step 3: Cool the reaction mixture and add a mild oxidizing agent such as hydrogen peroxide or sodium hypochlorite to oxidize the spirocyclic intermediate to the desired product, 6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS-Nummer

1551800-98-6

Molekularformel

C14H15NO2

Molekulargewicht

229.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.